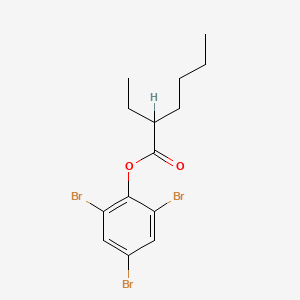

2,4,6-Tribromophenyl 2-ethylhexanoate

Description

Structure

3D Structure

Properties

CAS No. |

84852-57-3 |

|---|---|

Molecular Formula |

C14H17Br3O2 |

Molecular Weight |

456.99 g/mol |

IUPAC Name |

(2,4,6-tribromophenyl) 2-ethylhexanoate |

InChI |

InChI=1S/C14H17Br3O2/c1-3-5-6-9(4-2)14(18)19-13-11(16)7-10(15)8-12(13)17/h7-9H,3-6H2,1-2H3 |

InChI Key |

HQVZMRPSXXNTNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)OC1=C(C=C(C=C1Br)Br)Br |

Origin of Product |

United States |

Contextualization of 2,4,6 Tribromophenyl 2 Ethylhexanoate Within Brominated Organic Compounds Research

Significance in Contemporary Environmental and Materials Science

The potential significance of 2,4,6-Tribromophenyl (B11824935) 2-ethylhexanoate (B8288628) in environmental and materials science is largely inferred from the known applications and environmental behavior of its constituent parts.

In materials science , the tribromophenyl group is a key functional moiety for imparting flame retardancy. 2,4,6-Tribromophenol (B41969) itself is used as a reactive flame retardant, meaning it is chemically incorporated into the polymer structure. researchgate.net For instance, it is used in a "capping" process where the terminal hydroxyl group of a polymer reacts with TBP. researchgate.net Similarly, other esters of TBP, such as 2,4,6-Tribromophenyl acrylate, are utilized as flame retardant monomers in specialty polymer formulations for plastics, coatings, and resins. polysciences.com This suggests that 2,4,6-Tribromophenyl 2-ethylhexanoate could potentially be synthesized for similar applications, where the 2-ethylhexanoate tail might be designed to modify physical properties such as solubility or compatibility with specific polymer matrices. Metal 2-ethylhexanoates are also recognized as useful precursors in materials science for creating metal-organic frameworks and catalysts, highlighting the versatility of the 2-ethylhexanoate group in chemical synthesis.

From an environmental science perspective, the focus is on the potential for this compound to act as a source of its more toxic and persistent degradation products. The environmental fate of many brominated compounds is a major area of research. nih.gov 2,4,6-Tribromophenol is a known environmental pollutant found in various environmental compartments, including water, soil, and even human tissues. nih.govwho.intoecd.org It is not only used commercially but is also a degradation product of other BFRs. nih.gov Given this, the environmental presence of this compound would be of concern due to the potential for hydrolysis to release 2,4,6-tribromophenol. The environmental persistence and bioaccumulation potential of brominated compounds are significant concerns, and while data on this compound is scarce, the behavior of related compounds warrants its consideration in environmental monitoring. who.int

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H17Br3O2 | BOC Sciences |

| Molecular Weight | 456.99 g/mol | BOC Sciences |

| CAS Number | 84852-57-3 | BOC Sciences |

| InChI Key | HQVZMRPSXXNTNQ-UHFFFAOYSA-N | BOC Sciences |

Interrelationship with Related Brominated Phenols and Anisoles (e.g., 2,4,6-Tribromophenol, 2,4,6-Tribromoanisole)

The chemistry and environmental relevance of this compound are intrinsically linked to 2,4,6-Tribromophenol (TBP) and its methylation product, 2,4,6-Tribromoanisole (TBA).

2,4,6-Tribromophenol (TBP) is the direct precursor for the synthesis of this compound, likely through an esterification reaction with 2-ethylhexanoic acid or its derivative. TBP is a high-production-volume chemical used as a flame retardant and a chemical intermediate. researchgate.netoecd.org Its environmental presence is well-documented, arising from both direct industrial use and as a breakdown product of more complex BFRs like 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE). researchgate.netnih.gov Studies have shown that TBP can have toxic effects on aquatic organisms. nih.govnih.gov Therefore, any environmental release and subsequent degradation of this compound would contribute to the environmental load of TBP.

2,4,6-Tribromoanisole (TBA) is a microbial metabolite of TBP. nih.gov It is notorious for its extremely low odor threshold, causing musty or moldy taints in various products, which has led to consumer product recalls. nih.govwikipedia.org The formation of TBA occurs when microorganisms metabolize TBP, which can be present as a contaminant, for instance, in wood pallets treated with TBP-based preservatives. nih.govwikipedia.org While there is no direct evidence of this compound degrading to TBA, the potential pathway exists if the ester first hydrolyzes to TBP, which is then available for microbial methylation.

The interrelationship can be summarized as a potential environmental pathway:

This compound (potential source) -> Hydrolysis -> 2,4,6-Tribromophenol (intermediate pollutant) -> Microbial Methylation -> 2,4,6-Tribromoanisole (final taint compound)

This highlights the importance of understanding the stability and degradation of this compound to assess its full environmental impact.

Comparative Data of Related Brominated Compounds

| Compound | Molecular Formula | Molar Mass (g/mol) | Primary Significance | Key Environmental Concern |

|---|---|---|---|---|

| This compound | C14H17Br3O2 | 456.99 | Potential flame retardant/intermediate | Potential precursor to TBP |

| 2,4,6-Tribromophenol (TBP) | C6H3Br3O | 330.80 | Flame retardant, intermediate, fungicide researchgate.netnih.gov | Environmental persistence and toxicity who.intnih.gov |

| 2,4,6-Tribromoanisole (TBA) | C7H5Br3O | 344.83 | Metabolite of TBP nih.gov | Product recalls due to strong, unpleasant odor nih.govwikipedia.org |

Synthetic Strategies and Chemical Transformations of 2,4,6 Tribromophenyl 2 Ethylhexanoate

Established and Emerging Synthetic Methodologies

The primary routes to 2,4,6-tribromophenyl (B11824935) 2-ethylhexanoate (B8288628) are centered on the formation of the ester bond. This can be achieved by reacting 2,4,6-tribromophenol (B41969) with a suitable 2-ethylhexanoyl derivative.

Esterification:

The most direct and common method for the synthesis of 2,4,6-tribromophenyl 2-ethylhexanoate is the esterification of 2,4,6-tribromophenol. This typically involves the reaction of 2,4,6-tribromophenol with 2-ethylhexanoyl chloride, an activated form of 2-ethylhexanoic acid. sigmaaldrich.combasf.comnih.gov The high reactivity of the acid chloride drives the reaction towards completion. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general reaction scheme is as follows:

Reactants: 2,4,6-tribromophenol and 2-ethylhexanoyl chloride.

Base: A tertiary amine such as triethylamine (B128534) or pyridine, or an inorganic base like sodium hydroxide.

Solvent: A non-protic solvent such as dichloromethane (B109758), toluene, or tetrahydrofuran (B95107) is typically used.

Transesterification:

An alternative pathway is the transesterification of a more common ester of 2-ethylhexanoic acid, such as methyl 2-ethylhexanoate, with 2,4,6-tribromophenol. This method avoids the use of highly reactive and corrosive acid chlorides. The reaction is an equilibrium process and often requires a catalyst and the removal of the alcohol byproduct (methanol in this case) to drive the reaction to completion.

Reactants: A simple alkyl ester of 2-ethylhexanoic acid (e.g., methyl 2-ethylhexanoate) and 2,4,6-tribromophenol.

Catalyst: Acid or base catalysts are typically employed.

Catalysts are crucial in both esterification and transesterification for achieving high yields and reaction rates under milder conditions.

For Esterification (from acid chloride):

Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt can be used. The catalyst transports the phenoxide ion from the aqueous phase to the organic phase where it reacts with the acid chloride. This method can lead to high yields in short reaction times.

For Transesterification:

Lewis Acid Catalysis: Lewis acids such as tin(II) chloride, zinc chloride, or various metal acetates can activate the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by the phenol (B47542). mdpi.comrsc.orgresearchgate.netresearchgate.net

Solid Acid and Base Catalysts: Heterogeneous catalysts like zeolites, sulfated zirconia, or solid-supported bases are gaining prominence. These catalysts offer advantages in terms of easy separation from the reaction mixture and potential for recycling, which aligns with green chemistry principles. For instance, TiO2 has been reported as an efficient catalyst for the esterification of phenols under solvent-free conditions. jetir.org

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification and transesterification reactions with high selectivity under mild conditions. While not widely reported for this specific compound, biocatalysis is an emerging green alternative for the synthesis of specialty esters.

Table 1: Comparison of Synthetic Pathways for Phenolic Esters (Illustrative)

| Pathway | Reactants | Typical Catalysts | Advantages | Disadvantages |

| Esterification | Phenol + Acid Chloride | Tertiary Amines, Phase-Transfer Catalysts | High reactivity, generally high yield | Use of corrosive acid chlorides, formation of HCl byproduct |

| Transesterification | Phenol + Alkyl Ester | Lewis Acids, Solid Acids/Bases, Lipases | Avoids acid chlorides, milder reagents | Equilibrium reaction, may require byproduct removal |

Mechanistic Studies of Synthetic Routes

The mechanisms of esterification and transesterification are well-established in organic chemistry.

Esterification with Acid Chloride: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen of 2,4,6-tribromophenol (or more likely, the corresponding phenoxide ion formed in the presence of a base) attacks the electrophilic carbonyl carbon of 2-ethylhexanoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the final ester product. The base plays a crucial role in activating the phenol and neutralizing the HCl formed.

Lewis Acid-Catalyzed Transesterification: The Lewis acid catalyst coordinates to the carbonyl oxygen of the starting ester (e.g., methyl 2-ethylhexanoate), which increases the electrophilicity of the carbonyl carbon. rsc.org This activation facilitates the nucleophilic attack by the hydroxyl group of 2,4,6-tribromophenol. A tetrahedral intermediate is formed, and subsequent rearrangement and elimination of the smaller alcohol molecule (e.g., methanol) yields the desired this compound.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the manufacturing process.

Atom Economy: Transesterification reactions can have a higher atom economy than esterification with acid chlorides, especially if the starting ester is derived from a sustainable source.

Use of Safer Solvents and Reagents: There is a drive to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives or to conduct reactions under solvent-free conditions. jetir.org The use of diphenyl carbonate as a phosgene (B1210022) substitute for activating carboxylic acids for esterification is another green approach. rsc.org

Catalysis: The development and use of recyclable heterogeneous catalysts, such as solid acids (e.g., supported Lewis acids on silica) or biocatalysts (enzymes), is a key area of green chemistry research. mdpi.comnih.gov These catalysts minimize waste and often allow for milder reaction conditions. For example, the use of metal catalysts supported on montmorillonite (B579905) K-10 clay has been shown to be effective for the synthesis of phenolic esters under solvent-free conditions. jetir.org

Energy Efficiency: The use of microwave or ultrasonic irradiation can sometimes accelerate reaction rates, leading to lower energy consumption compared to conventional heating.

Table 2: Application of Green Chemistry Principles to Phenolic Ester Synthesis (Illustrative)

| Green Chemistry Principle | Application in Synthesis | Example |

| Prevention | Use of catalytic routes to minimize waste. | Employing a recyclable solid acid catalyst instead of a stoichiometric amount of a base. |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | Transesterification where the only byproduct is a small, potentially recyclable alcohol. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly reactive and toxic reagents like acid chlorides. | Using 2-ethylhexanoic acid directly with a dehydrating agent or using a less hazardous derivative. |

| Safer Solvents & Auxiliaries | Minimizing or eliminating the use of organic solvents. | Performing the reaction under solvent-free melt conditions. jetir.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Utilizing highly active catalysts that do not require high temperatures. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | While not directly applicable to 2,4,6-tribromophenol, 2-ethylhexanoic acid could potentially be derived from bio-based sources in the future. |

| Catalysis | Using catalytic reagents in small amounts over stoichiometric reagents. | Employing Lewis acids, solid-supported catalysts, or enzymes. mdpi.comjetir.org |

Following a comprehensive search for "this compound," it has been determined that there is a significant lack of publicly available scientific literature and data corresponding to the specific sections and subsections of the requested article outline. The search results consistently yield information on a related but distinct compound, 2,4,6-Tribromophenol (TBP) , rather than the specified ester, this compound.

Due to the strict requirement to adhere to the provided outline and focus solely on "this compound," it is not possible to generate a scientifically accurate and informative article as requested. The available data for TBP, while extensive, cannot be substituted to describe the environmental chemistry and occurrence of this compound without compromising factual accuracy.

Therefore, the following article cannot be completed at this time. Should peer-reviewed data on the environmental prevalence, distribution, and transport of this compound become available, this topic can be revisited.

Environmental Chemistry and Occurrence of 2,4,6 Tribromophenyl 2 Ethylhexanoate

Environmental Transport and Partitioning Dynamics

Bioaccumulation and Trophic Transfer in Ecological Food Webs

Direct empirical data on the bioaccumulation and trophic transfer of 2,4,6-Tribromophenyl (B11824935) 2-ethylhexanoate (B8288628) in ecological food webs is not extensively documented in publicly available scientific literature. However, its potential to bioaccumulate can be inferred from its chemical structure and the behavior of similar compounds. The molecule consists of a 2,4,6-tribromophenol (B41969) (TBP) moiety and a 2-ethylhexanoate ester group. Upon entering an organism, it is probable that the ester bond would be cleaved through metabolic processes, releasing TBP and 2-ethylhexanoic acid. Therefore, the bioaccumulation potential is related to both the parent ester and its primary metabolite, TBP.

Studies on other brominated flame retardants with similar structures provide insight. For instance, bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH), which also contains a 2-ethylhexyl group, has been studied for its bioaccumulation in the oligochaete Lumbriculus variegatus. Research showed that TBPH is bioaccumulated from sediment, with a steady-state biota-sediment accumulation factor (BSAF) of 0.254 (kg organic carbon/kg lipid) nih.gov. The monoester metabolite, TBMEHP, showed a higher BSAF of 1.50, indicating it is more bioavailable nih.gov. This suggests that ester-containing brominated compounds can be taken up by benthic organisms, a key entry point into aquatic food webs.

The metabolite 2,4,6-tribromophenol (TBP) has been shown to bioaccumulate in various aquatic organisms. Measured bioconcentration factors (BCF) for TBP in fish have been reported with values ranging from 20 to 513, indicating a potential for bioaccumulation oecd.org. The variability in these values highlights that uptake and depuration rates can be influenced by species-specific metabolic capabilities and environmental conditions. Given that 2,4,6-Tribromophenyl 2-ethylhexanoate is a precursor to TBP, its presence in the environment could lead to the accumulation of TBP in organisms, which can then be transferred to higher trophic levels.

Table 1: Reported Bioaccumulation and Bioconcentration Factors for Related Compounds

| Compound | Organism | Value Type | Value | Reference |

|---|---|---|---|---|

| bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH) | Lumbriculus variegatus | BSAF (kg oc/kg lipid) | 0.254 | nih.gov |

| mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBMEHP) | Lumbriculus variegatus | BSAF (kg oc/kg lipid) | 1.50 | nih.gov |

| 2,4,6-Tribromophenol (TBP) | Fish | BCF | 513 (measured) | oecd.org |

| 2,4,6-Tribromophenol (TBP) | Bluegill (Lepomis macrochirus) | BCF | 20 (measured) | oecd.org |

Physicochemical Parameters Influencing Environmental Distribution and Bioavailability (e.g., Partition Coefficients, Sorption Characteristics)

The environmental distribution of a chemical is governed by its physicochemical properties, such as its water solubility, vapor pressure, and partition coefficients (log Kow and log Koc). These parameters determine whether a substance will preferentially reside in water, soil, sediment, or air, and its bioavailability to organisms.

For this compound, specific experimental data are scarce. However, its properties can be estimated based on its structure and compared with its well-studied metabolite, 2,4,6-tribromophenol (TBP). As an ester with a larger alkyl chain, this compound is expected to be more lipophilic (having a higher octanol-water partition coefficient, log Kow) and less soluble in water than TBP. This suggests a higher tendency to sorb to organic matter in soil and sediment.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) indicates the tendency of a chemical to adsorb to soil and sediment. The calculated Koc for TBP is 1186, although this can be highly dependent on soil pH oecd.org. Due to its expected higher lipophilicity, this compound would have a significantly higher Koc, leading to strong sorption to soil and sediment, reducing its mobility in the aqueous phase but increasing its persistence in the solid phase and potential exposure for benthic organisms.

Table 2: Physicochemical Properties of this compound and its Primary Metabolite

| Property | This compound | 2,4,6-Tribromophenol (TBP) |

|---|---|---|

| Molecular Formula | C14H17Br3O2 | C6H3Br3O sigmaaldrich.com |

| Molecular Weight (g/mol) | 456.99 | 330.80 sigmaaldrich.com |

| Water Solubility | Estimated to be very low | 59 mg/L (at 25°C) oecd.org |

| Vapor Pressure | Not available | 0.042 Pa (at 25°C) oecd.org |

| Log Kow (Octanol-Water Partition Coefficient) | Not available (Estimated to be >5) | 3.89 oecd.org |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Not available (Estimated to be high) | 1186 (calculated) oecd.org |

Environmental Degradation and Transformation Mechanisms

Photolytic Degradation Pathways

Direct photolytic degradation studies on this compound are not widely reported. However, the degradation pathway can be inferred from studies on its chromophore, the TBP moiety. TBP is known to undergo phototransformation when exposed to UV irradiation in aqueous solutions. The process follows pseudo-first-order kinetics nih.gov.

The primary mechanism of TBP photolysis is hydrodebromination, where bromine atoms are reductively removed from the aromatic ring and replaced with hydrogen atoms nih.gov. This leads to the formation of lesser-brominated phenols, such as dibromophenols and monobromophenols. Additionally, photodimerization can occur, leading to the formation of polybrominated dihydroxybiphenyls and polybrominated hydroxydiphenyl ethers nih.gov. The rate of phototransformation is influenced by environmental factors such as pH, with higher pH levels generally increasing the degradation rate nih.gov. It is expected that the TBP moiety of this compound would undergo similar photolytic reactions following the initial cleavage of the ester bond or potentially while the ester is still intact.

Hydrolytic Stability and Degradation

The stability of this compound in aqueous environments is largely determined by the susceptibility of its ester linkage to hydrolysis. Esters can undergo hydrolysis under acidic, neutral, or alkaline conditions to yield a carboxylic acid and an alcohol (or in this case, a phenol). While TBP itself is reported to be stable against hydrolysis oecd.org, the ester bond in this compound is an expected site of reactivity in the environment.

The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is catalyzed by both acid and base. This abiotic degradation pathway would be a critical first step in the environmental fate of the compound, releasing 2,4,6-tribromophenol (TBP) and 2-ethylhexanoic acid into the environment epa.gov. The subsequent fate and impact of the compound would then be determined by the individual properties and degradation pathways of these two transformation products.

Biotic Degradation (e.g., Microbial Metabolism, Aerobic and Anaerobic Debromination)

The biotic degradation of this compound would likely commence with the enzymatic hydrolysis of the ester bond by microbial esterases, yielding TBP and 2-ethylhexanoic acid. The subsequent degradation of these products has been studied.

Degradation of 2,4,6-Tribromophenol (TBP): TBP can be degraded by various microbial communities under different redox conditions nih.gov.

Aerobic Degradation: Under aerobic conditions, microorganisms can degrade TBP. The process often involves oxidative debromination, where a bromine atom is replaced by a hydroxyl group, followed by ring cleavage fao.org. Some bacterial consortia have demonstrated the ability to degrade TBP, although complete mineralization can be slow fao.org.

Anaerobic Degradation: Anaerobic debromination is a significant pathway where bromine atoms are sequentially removed from the phenolic ring. This reductive debromination can lead to the formation of dibromophenols, monobromophenols, and ultimately phenol (B47542), which can then be mineralized to CO2 by other members of the microbial community nih.gov. Complete mineralization of TBP to CO2 has been achieved with synthetic anaerobic microbial communities nih.gov.

Degradation of 2-Ethylhexanoic Acid: 2-Ethylhexanoic acid, the other hydrolysis product, is also subject to microbial degradation. Studies on the related compound 2-ethylhexanol show that it can be degraded in soil under both aerobic and anaerobic conditions, with a half-life of approximately 14 days in anaerobic aquatic metabolism studies epa.gov.

Mechanochemical Degradation Approaches for Remediation

Mechanochemical degradation is an emerging remediation technology for persistent organic pollutants, including brominated flame retardants. This non-thermal method uses mechanical energy, typically through ball milling, to induce chemical reactions that break down the contaminant. The process involves co-milling the contaminated material (e.g., plastic waste or soil) with a reactive grinding agent.

While no studies have specifically focused on the mechanochemical degradation of this compound, research on other brominated compounds provides a proof of concept. For example, the mechanochemical debromination of allyl 2,4,6-tribromophenyl ether has been demonstrated using co-milling reagents like iron and aluminum oxide nih.gov. The mechanical force initiates reactions that lead to the cleavage of carbon-bromine bonds, effectively detoxifying the parent compound. This approach could potentially be applied to materials containing this compound, offering a method to degrade the TBP moiety and prevent its release into the environment.

Identification and Fate of Environmental Metabolites and Transformation Products

The environmental fate of this compound is primarily dictated by the transformation of its constituent parts following the initial breakdown of the parent molecule. While direct studies on the complete environmental degradation pathway of this compound are not extensively documented in publicly available scientific literature, the initial and most probable route of transformation is the hydrolysis of its ester linkage. This process would yield two primary metabolites: 2,4,6-tribromophenol (TBP) and 2-ethylhexanoic acid (2-EHA). The subsequent environmental fate of this compound is therefore determined by the individual degradation pathways of these two compounds.

The degradation of similar ester-containing compounds in the environment is often initiated by hydrolysis, which can be either a biotic or an abiotic process. For instance, the degradation of 2,4-D esters is known to involve the hydrolysis to the parent acid, 2,4-D. epa.govtaylorfrancis.com Similarly, it is anticipated that this compound undergoes hydrolysis to form TBP and 2-EHA.

Fate of 2,4,6-Tribromophenol (TBP)

Once formed, 2,4,6-tribromophenol is subject to further environmental transformation through various processes, including biodegradation and phototransformation. TBP is a widely produced brominated phenol and its presence in the environment can also be attributed to its use as a pesticide and as a degradation product of other brominated flame retardants. nih.govresearchgate.net

Biodegradation of TBP:

Microbial degradation of TBP has been observed under both aerobic and anaerobic conditions. Studies have shown that certain microorganisms can utilize TBP as a carbon source. For example, the bacterium Cupriavidus sp. CNP-8 has been found to degrade TBP through a pathway involving consecutive oxidative and hydrolytic debromination. nih.gov This process leads to the formation of 6-bromo-1,2,4-benzenetriol, which is then subject to ring cleavage. nih.gov Other potential degradation products of TBP include 2,4-dibromophenol (B41371). nih.govresearchgate.net

Phototransformation of TBP:

Photodegradation is another significant pathway for the transformation of TBP in the aquatic environment. Under UV irradiation, TBP in aqueous solutions can undergo phototransformation, leading to a variety of products. Research has shown that the process often follows pseudo-first-order kinetics. The primary mechanism is hydrodebromination, resulting in the formation of dihydroxylated dibromobenzene compounds. Additionally, photodimerization can occur, leading to the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and dihydroxylated polybrominated biphenyls (di-OH-PBBs).

| Transformation Process | Key Metabolites/Transformation Products Identified |

| Biodegradation | 2,4-dibromophenol, 6-bromo-1,2,4-benzenetriol |

| Phototransformation | Dihydroxylated dibromobenzene, Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), Dihydroxylated polybrominated biphenyls (di-OH-PBBs) |

Fate of 2-Ethylhexanoic Acid (2-EHA)

The second primary metabolite, 2-ethylhexanoic acid, is a branched-chain carboxylic acid. Its environmental fate is characterized by relatively rapid biodegradation under both aerobic and anaerobic conditions.

Biodegradation of 2-EHA:

Studies have indicated that 2-EHA biodegrades quickly in water and sediment. Both empirical data and modeling results support the rapid aerobic biodegradation of 2-EHA in aquatic environments. Anaerobic degradation of 2-EHA has also been demonstrated to be effective. For instance, in anaerobic biofilters designed to treat pharmaceutical wastewater, high removal efficiencies of 2-EHA have been observed. The ultimate degradation products under anaerobic conditions are methane (B114726) and carbon dioxide. It is also noted that while soil microbes can readily oxidize 2-ethylhexanol to 2-EHA, the branched acid itself is degraded less readily.

The release of 2-EHA into the environment can also occur from the degradation of other chemicals, such as the plasticizers diethylhexylphthalate (B1240538) (DEHP) and diethylhexyl adipate (B1204190) (DEHA).

| Transformation Process | Environmental Fate |

| Aerobic Biodegradation | Rapidly degrades in water and sediment. |

| Anaerobic Biodegradation | Complete degradation observed, with the formation of methane and carbon dioxide. |

Advanced Analytical Methodologies for 2,4,6 Tribromophenyl 2 Ethylhexanoate in Complex Environmental and Material Matrices

Sample Preparation Techniques for Trace Analysis

Effective sample preparation is paramount to isolate 2,4,6-Tribromophenyl (B11824935) 2-ethylhexanoate (B8288628) from the sample matrix, concentrate it to detectable levels, and remove interfering co-extractives. The choice of technique depends on the matrix type (e.g., soil, sediment, dust, or polymer), the concentration of the analyte, and the subsequent analytical instrumentation.

Extraction Methodologies (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Pressurized Liquid Extraction)

Several extraction techniques are employed to isolate BFRs like 2,4,6-Tribromophenyl 2-ethylhexanoate from solid and liquid samples. The primary goal is to efficiently transfer the analyte from the sample matrix into a solvent.

Liquid-Liquid Extraction (LLE) is a conventional method used primarily for aqueous samples. It involves partitioning the analyte between the aqueous sample and a water-immiscible organic solvent. For compounds like this compound, solvents such as dichloromethane (B109758) and n-hexane are effective. While established, LLE is often labor-intensive and consumes large volumes of organic solvents.

Solid-Phase Extraction (SPE) offers a more efficient and automatable alternative to LLE, significantly reducing solvent consumption. For water samples, reversed-phase sorbents like C18 are commonly used to retain the hydrophobic BFR, which is then eluted with a small volume of an organic solvent. For solid samples like soil or dust, an initial solvent extraction is performed, and the resulting extract is then cleaned up using an SPE cartridge. SPE has been shown to provide better separation of HFRs from matrix interferents compared to LLE. nih.gov

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting analytes from solid and semi-solid samples. It utilizes solvents at elevated temperatures (e.g., 90-120°C) and pressures (e.g., 1500 psi) to enhance extraction speed and efficiency. researchgate.netnih.gov A mixture of solvents, such as n-hexane and dichloromethane (DCM), is often used. nih.gov PLE significantly reduces extraction time and solvent volume compared to traditional methods like Soxhlet extraction. nih.gov

Below is a comparative table of these extraction methodologies for BFRs.

| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages | Typical Recovery (%) |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Dichloromethane, n-Hexane | Simple, well-established | Labor-intensive, large solvent volume, emulsion formation | 65-110 mdpi.com |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | Methanol (B129727), Acetonitrile, Dichloromethane | Reduced solvent use, high selectivity, automation possible | Sorbent-matrix matching required, potential for clogging | 75-120 nih.govwaters.com |

| Pressurized Liquid Extraction (PLE) | Solvent extraction at elevated temperature and pressure. | n-Hexane/Dichloromethane, Acetone/n-Hexane | Fast, low solvent use, high efficiency, automatable | High initial instrument cost, not suitable for thermally labile compounds | 80-135 researchgate.netrsc.org |

Clean-up Procedures for Matrix Interference Reduction

Following extraction, a clean-up step is crucial to remove co-extracted matrix components (e.g., lipids, pigments, and other organic matter) that can interfere with chromatographic analysis and mass spectrometric detection.

Adsorption Chromatography using materials like Florisil, silica (B1680970) gel, and alumina (B75360) is widely employed.

Florisil is a magnesium-silicate-based sorbent effective for removing polar interferences from non-polar extracts containing BFRs. nih.gov It is often used in SPE cartridges or packed in glass columns. biotage.com

Silica Gel , often acid-activated (e.g., with sulfuric acid), is highly effective for removing lipids from extracts of biological and environmental samples. nih.gov

Dispersive Solid-Phase Extraction (d-SPE) , a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, involves adding sorbents like C18 and primary-secondary amine (PSA) directly to the extract. This approach is fast and effective for a wide range of matrices, including soil and food. mdpi.commdpi.com

The choice of clean-up sorbent depends on the nature of the matrix and the target analyte. For fatty samples, a multi-layer silica gel column with different acid/base modifications can be highly effective.

| Clean-up Sorbent | Target Interferences | Application Notes |

| Florisil | Polar compounds, pigments | Effective for cleaning extracts for GC analysis. biotage.com Performance can be affected by moisture. biotage.com |

| Acid-activated Silica Gel | Lipids, biogenic organic matter | Commonly used for fatty matrices like fish tissue and sewage sludge. nih.gov |

| C18 / PSA (d-SPE) | Lipids, fatty acids, sugars, organic acids | Key components of QuEChERS; C18 removes non-polar interferences, PSA removes polar ones. mdpi.com |

| Alumina | Polar compounds | Often used in combination with silica gel for comprehensive clean-up. nih.gov |

Microextraction Techniques (e.g., Headspace Solid-Phase Microextraction)

Microextraction techniques are miniaturized sample preparation methods that are fast, require minimal or no solvent, and are environmentally friendly.

Headspace Solid-Phase Microextraction (HS-SPME) is a powerful technique for extracting volatile and semi-volatile compounds from solid or liquid samples. A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Analytes partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis.

The efficiency of HS-SPME depends on several factors:

Fiber Coating: For semi-volatile compounds like this compound, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often optimal as it can trap a wide range of analytes with varying polarity and molecular weight. nih.govnih.gov

Extraction Temperature and Time: Increasing the temperature enhances the volatility of the analyte, promoting its transfer to the headspace. An optimal extraction time (e.g., 30-60 minutes) is needed to allow the system to reach equilibrium or near-equilibrium. nih.govfrontiersin.org

Sample Matrix: The presence of salts can increase the ionic strength of aqueous samples, "salting out" the analyte and increasing its concentration in the headspace, thereby improving extraction efficiency. fera.co.uk

HS-SPME is particularly advantageous for its simplicity and integration with GC-MS analysis. researchgate.net

Chromatographic Separation and Detection Techniques

Chromatography is essential for separating this compound from other compounds in the extract before its detection by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of semi-volatile BFRs. sigmaaldrich.com The compound is volatilized in a heated injector and separated on a capillary column before entering the mass spectrometer.

GC Columns: A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is typically used for the separation of BFRs.

Injection: Splitless injection is commonly used for trace analysis to ensure the maximum transfer of the analyte onto the column. The injector temperature must be optimized (e.g., 280-300°C) to ensure efficient volatilization without causing thermal degradation. researchgate.net

Detection: Mass spectrometry provides high selectivity and sensitivity. Electron Ionization (EI) is a common ionization source, though it can cause extensive fragmentation. For halogenated compounds, Electron Capture Negative Ionization (ECNI) can provide higher sensitivity by selectively ionizing electronegative compounds, generating prominent bromide ions (m/z 79 and 81). nih.gov Tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers superior selectivity and lower detection limits by monitoring specific fragmentation pathways. nih.gov

Table of Potential GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting | Rationale |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Good general-purpose column for semi-volatile compounds. |

| Injector | Splitless, 280-300°C | Maximizes analyte transfer for trace analysis; prevents thermal breakdown. |

| Oven Program | 100°C (2 min), ramp to 320°C at 10-15°C/min, hold 10 min | Ensures separation from other BFRs and matrix components. |

| Ionization Mode | EI or ECNI | EI for structural confirmation, ECNI for enhanced sensitivity. nih.gov |

| MS Detection | Full Scan (for identification), SIM or MRM (for quantification) | SIM/MRM increases sensitivity and selectivity by reducing noise. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)

For some BFRs, particularly those that are more polar or thermally labile, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique. sciex.com

LC Separation: Reversed-phase chromatography using a C18 column is typical. The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives like ammonium (B1175870) formate (B1220265) to improve ionization. chromatographyonline.com

Ionization: Electrospray Ionization (ESI) is the most common interface for LC-MS, typically operated in negative ion mode for phenolic and other acidic compounds. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative and is sometimes less susceptible to matrix effects. researchgate.net

Matrix Effects: A significant challenge in LC-ESI-MS is the potential for matrix effects, where co-eluting compounds suppress or enhance the analyte's ionization, leading to inaccurate quantification. chromatographyonline.comut.eenih.gov Thorough sample clean-up, the use of matrix-matched calibration standards, or stable isotope-labeled internal standards are essential to mitigate these effects. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide high-resolution, accurate mass data. nih.govallumiqs.com This allows for the determination of the elemental composition of an ion, which is invaluable for confirming the identity of known compounds and elucidating the structure of unknown metabolites or degradation products. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a powerful tool in HRMS for identifying bromine-containing compounds. libretexts.org

Table of Potential LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Setting | Rationale |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Standard for reversed-phase separation of semi-polar organic molecules. |

| Mobile Phase | A: Water + 5 mM Ammonium Acetate; B: Methanol | Common mobile phase system for ESI analysis. |

| Ionization Mode | ESI Negative | Expected to be efficient for the tribromophenyl moiety. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

| Potential MRM Transition | Precursor Ion [M-H]⁻ → Product Ion (e.g., loss of ethylhexanoate) | A plausible fragmentation pathway for quantification. |

Hyphenated Techniques for Enhanced Resolution and Sensitivity

Hyphenated analytical techniques, which combine two or more analytical methods, are indispensable for the analysis of trace levels of this compound. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and commonly employed techniques for the analysis of BFRs. mdpi.comnih.govnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS offers high separation efficiency and specific detection, making it a cornerstone for the analysis of semi-volatile and thermally stable BFRs. mdpi.com In the analysis of this compound, the gas chromatograph separates the compound from other components in the sample extract based on its boiling point and affinity for the chromatographic column. The separated compound then enters the tandem mass spectrometer.

The mass spectrometer operates in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. In this mode, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and matrix interferences. For this compound, the precursor ion would likely be the molecular ion, and characteristic product ions would result from the cleavage of the ester bond and the loss of bromine atoms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For BFRs that are less volatile or thermally labile, LC-MS/MS is the preferred technique. mdpi.comnih.gov While this compound is amenable to GC-MS, LC-MS/MS provides an alternative and often complementary approach. Reversed-phase liquid chromatography is typically used, where the compound is separated based on its hydrophobicity.

The separated analyte is then introduced into the mass spectrometer, commonly using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). mdpi.com Similar to GC-MS/MS, the tandem mass spectrometer is operated in MRM mode to ensure high selectivity and sensitivity. The selection of precursor and product ions would follow a similar logic, targeting the molecular ion and specific fragment ions.

Quantitative Analysis and Quality Assurance/Quality Control (QA/QC) Protocols

Accurate quantification of this compound in complex samples is essential for risk assessment and regulatory compliance. This requires robust quantitative methods and stringent quality assurance/quality control (QA/QC) protocols.

Quantitative Analysis:

The most common method for quantification is the internal standard method. A known amount of a labeled internal standard, such as a ¹³C-labeled or deuterated analogue of the target compound, is added to the sample at the beginning of the extraction process. This allows for the correction of any analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results. In the absence of a specific labeled standard for this compound, a structurally similar labeled BFR could be used.

Calibration curves are generated using a series of standard solutions containing known concentrations of the analyte and the internal standard. The response ratio of the analyte to the internal standard is plotted against the concentration of the analyte to create the calibration curve.

Quality Assurance/Quality Control (QA/QC) Protocols:

To ensure the reliability and validity of the analytical data, a comprehensive QA/QC program is implemented. This includes the analysis of various quality control samples in each analytical batch.

| QA/QC Sample | Purpose | Acceptance Criteria (Typical) |

| Method Blank | To monitor for contamination during the entire analytical process. | Analyte concentration should be below the limit of detection (LOD) or a predefined action level. |

| Laboratory Control Sample (LCS) | To assess the accuracy and precision of the analytical method using a certified reference material or a spiked clean matrix. | Recovery of the analyte should be within a specified range (e.g., 70-130%). Relative percent difference (RPD) between duplicate LCS samples should be <20%. |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | To evaluate the effect of the sample matrix on the analytical method's performance (accuracy and precision). | Recovery and RPD should be within established limits, which may be wider than for the LCS due to matrix effects. |

| Sample Duplicate | To assess the precision of the sample preparation and analysis for a real-world sample. | RPD should be below a specified limit (e.g., 30%). |

These QA/QC measures are critical for producing defensible data for environmental monitoring and material testing.

Development of Targeted and Non-Targeted Screening Approaches for Unknowns

Beyond the quantification of known compounds like this compound, there is a growing need to identify previously unknown or "novel" BFRs and other halogenated compounds in various matrices. This is addressed through both targeted and non-targeted screening approaches.

Targeted Screening:

Targeted screening involves searching for a predefined list of compounds. This approach is highly sensitive and specific but is limited to the compounds included in the target list. For BFRs, this would include a list of legacy BFRs (e.g., polybrominated diphenyl ethers - PBDEs), novel BFRs, and their transformation products. nih.govnih.gov The analysis is typically performed using GC-MS/MS or LC-MS/MS in MRM mode.

Non-Targeted Screening:

Non-targeted screening aims to identify all detectable compounds in a sample, without any a priori assumptions. nih.govacs.org This is a powerful tool for discovering new and emerging contaminants. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometry, coupled with GC or LC is the primary technique for non-targeted screening. thermofisher.com

The process involves acquiring full-scan mass spectra with high mass accuracy. The accurate mass measurements allow for the determination of the elemental composition of unknown compounds. The isotopic pattern, particularly the characteristic bromine isotopic signature (¹⁹Br and ⁸¹Br), is a key indicator for the presence of brominated compounds. thermofisher.com The identification of unknowns is then performed by searching the acquired spectra against spectral libraries and databases. In the absence of a library match, the fragmentation pattern can be interpreted to elucidate the structure of the unknown compound. For an unknown brominated ester, characteristic fragments would include the tribromophenoxy cation and ions related to the fatty acid moiety.

The development and application of these advanced analytical methodologies are essential for a comprehensive understanding of the environmental and material contamination landscape of this compound and other related halogenated compounds.

Ecotoxicological Investigations of 2,4,6 Tribromophenyl 2 Ethylhexanoate and Its Environmental Analogues

Effects on Terrestrial Ecosystems and Organisms

There is a lack of research on the ecotoxicological effects of 2,4,6-Tribromophenyl (B11824935) 2-ethylhexanoate (B8288628) on terrestrial ecosystems and organisms. The subsequent sections highlight the absence of data in this area.

Soil Invertebrate Responses

No studies were found that investigated the responses of soil invertebrates (e.g., earthworms, springtails) to exposure to 2,4,6-Tribromophenyl 2-ethylhexanoate. Therefore, its potential to cause harm to these organisms is unknown.

Data Table: Toxicity of this compound to Soil Invertebrates

| Species | Endpoint | Duration | Value | Reference |

|---|---|---|---|---|

| Eisenia fetida (Earthworm) | LC50 (Mortality) | 14 days | No data available | N/A |

Plant Uptake and Phytotoxicity

There is no available scientific information on the uptake of this compound by plants or its potential for phytotoxicity. Studies on seed germination, root elongation, and biomass reduction in the presence of this compound have not been documented.

Data Table: Phytotoxicity of this compound

| Plant Species | Endpoint | Value | Reference |

|---|---|---|---|

| - | Seed Germination Inhibition | No data available | N/A |

Mechanistic Ecotoxicology and Biomarker Responses in Model Organisms

The ecotoxicological impact of this compound is largely predicted by the effects of its breakdown product, 2,4,6-Tribromophenol (B41969) (TBP). TBP is a known environmental contaminant with demonstrated effects on various model organisms. nih.govcolumbuschemical.com

Oxidative Stress Induction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive products, is a key mechanism of toxicity for many phenolic compounds. researchgate.net Studies on TBP have shown its potential to induce oxidative stress in aquatic organisms.

In a study on the Nile tilapia (Oreochromis niloticus), exposure to TBP resulted in measurable oxidative stress. nih.gov This was evidenced by alterations in the activity of antioxidant enzymes and increased levels of lipid peroxidation, indicating cellular damage. nih.gov Similarly, in vitro studies using human peripheral blood mononuclear cells have demonstrated that TBP can increase the formation of ROS and lead to oxidative damage to lipids and proteins. researchgate.net

Table 1: Research Findings on Oxidative Stress Induction by 2,4,6-Tribromophenol (TBP)

Enzyme Activity Modulation (e.g., Glutathione S-transferase, Acetylcholinesterase)

Exposure to TBP has been shown to modulate the activity of several key enzymes in model organisms, indicating a direct impact on physiological processes.

In the Nile tilapia, TBP exposure influenced the activity of Glutathione S-transferase (GST), an enzyme crucial for detoxification, and catalase (CAT), an important antioxidant enzyme. nih.gov Furthermore, the study reported effects on acetylcholinesterase (AChE) activity in the brain and muscle tissue of the fish. nih.gov Modulation of AChE is a significant indicator of neurotoxicity. Another study demonstrated that TBP can inhibit P-glycoprotein (P-gp) transport activity at the blood-brain barrier, which could have implications for the accumulation of other xenobiotics in the brain. oup.comoup.com

Table 2: Research Findings on Enzyme Activity Modulation by 2,4,6-Tribromophenol (TBP)

Histopathological Alterations in Model Organisms

Histopathological examinations provide visual evidence of tissue damage resulting from exposure to toxic substances. Studies on TBP have revealed such alterations in aquatic species.

In the Nile tilapia, exposure to TBP led to liver lesions, indicating hepatotoxicity. nih.gov The severity of these lesions was dependent on the exposure concentration. The European Food Safety Authority (EFSA) has also noted that the main target organs for TBP toxicity are the liver and kidneys. europa.eu A risk assessment by EFSA identified kidney papillary necrosis in male rats as a critical effect of TBP. europa.eu

Table 3: Research Findings on Histopathological Alterations from 2,4,6-Tribromophenol (TBP) Exposure

Endocrine Disruption Mechanisms in Wildlife Models

Endocrine disrupting chemicals (EDCs) can interfere with the hormone systems of organisms, leading to a variety of adverse effects. nih.govyoutube.comyoutube.com TBP is a suspected endocrine disruptor. endocrinedisruption.orgbris.ac.uk

Research has shown that TBP can interact with thyroid and estrogen signaling pathways. oup.comoup.com It has been found to disrupt thyroid hormone homeostasis by affecting thyroid-mediated gene expression and enzyme inhibition. oup.com In vitro studies have demonstrated that TBP can competitively interact with human transthyretin, a transport protein for thyroid hormones. endocrinedisruption.org In male Nile tilapia, TBP exposure induced the expression of vitellogenin, a female-specific egg-yolk protein, which is a clear biomarker for estrogenic endocrine disruption. nih.gov

The other potential hydrolysis product, 2-ethylhexanoic acid, has also been identified as a potential endocrine disruptor, with evidence suggesting it can activate peroxisome proliferator-activated receptors (PPARs).

Table 4: Research Findings on Endocrine Disruption Mechanisms of 2,4,6-Tribromophenol (TBP)

Quantitative Structure-Activity Relationships (QSARs) in Ecotoxicology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical, biological, and ecotoxicological properties of chemicals based on their molecular structure. These models are particularly valuable for assessing the potential risks of compounds for which limited empirical data are available, such as this compound.

The development of a QSAR model for this compound would involve the following steps:

Data Collection: Gathering experimental data on the ecotoxicological endpoints of a series of structurally related compounds (e.g., other brominated phenols, various esters).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as size, shape, electronic properties, and hydrophobicity.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the molecular descriptors with the observed ecotoxicological activity. researchgate.net

Model Validation: Rigorously testing the predictive power of the developed model using both internal and external validation techniques.

For a compound like this compound, a QSAR model could predict its potential for bioaccumulation, toxicity to aquatic organisms, and other relevant ecotoxicological endpoints. For instance, studies on other brominated compounds have shown that properties like the number and position of bromine atoms can significantly influence their biological activity. nih.gov Similarly, QSAR models for carboxylic acid esters have been developed to predict their binding affinities to various biological targets. nih.gov The application of such in silico methods can aid in prioritizing chemicals for further experimental testing and in making informed risk assessment decisions.

Table 5: Chemical Compounds Mentioned

Functional Roles in Materials Science and Industrial Applications

Application as a Flame Retardant in Polymer Systems

The principal industrial value of 2,4,6-Tribromophenyl (B11824935) 2-ethylhexanoate (B8288628) is as a flame retardant additive for a range of polymers. The incorporation of this compound into materials is designed to meet stringent fire safety standards for various consumer and industrial products. Its precursor, 2,4,6-Tribromophenol (B41969) (TBP), is a well-established intermediate in the synthesis of various flame retardants. wikipedia.orgbris.ac.uk

While specific performance data for 2,4,6-Tribromophenyl 2-ethylhexanoate is not extensively documented in publicly available literature, the effectiveness of structurally similar tribromophenyl-containing compounds has been demonstrated in various polymer systems. For instance, two-component polyurethane (PU) flame-retardant coatings prepared with tribromo modified polyesters have shown significant flame retardant properties. researchgate.net In vertical burning tests, coatings with a sufficient concentration of the tribromo component exhibited self-extinguishing properties. researchgate.net

The efficiency of brominated flame retardants like this compound is highly dependent on the polymer matrix it is incorporated into, the loading concentration, and the presence of synergists.

Table 1: Illustrative Flame Retardant Performance of Tribromo-Modified Polyesters in Coatings

| Polymer Matrix | Flame Retardant Component | Concentration (wt%) | Burning Test Result |

| Polyurethane Coating | Tribromo Modified Polyester | 20 | Did not burn |

| Polyurethane Coating | Tribromo Modified Polyester | 30 | Self-extinguishing |

This table is based on research on tribromo-modified polyesters, which are structurally related to this compound. researchgate.net

In plastics, the addition of tetrabromobisphenol A (a related brominated flame retardant) to polymer blends simulating waste electric and electronic equipment (WEEE) has been a common practice to reduce flammability. researchgate.netmdpi.com

The flame retardancy mechanism of this compound is primarily attributed to the action of the bromine atoms in the gas phase of a fire. When the polymer material is heated, the compound decomposes and releases bromine radicals. These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (•OH) radicals that propagate the combustion chain reaction in the flame. nih.gov By converting these highly reactive radicals into less reactive species, the flame is chemically inhibited and extinguished.

The ester group in this compound can influence its compatibility and dispersion within the polymer matrix. Good compatibility ensures a uniform distribution of the flame retardant, which is crucial for consistent and effective fire protection. The decomposition temperature of the flame retardant is also a critical factor; it must be timed with the decomposition of the polymer to ensure that the bromine radicals are released when flammable gases are being generated.

Role as a Plasticizer and Other Additive Functions

The molecular structure of this compound, with its flexible ethylhexanoate chain, suggests a potential secondary function as a plasticizer. Plasticizers are additives that increase the flexibility and workability of a polymer by reducing the intermolecular forces between polymer chains. ubbcluj.ro The ester component of the molecule could impart some plasticizing effects, potentially reducing the brittleness of the host polymer.

Esters, in general, are known to be effective plasticizers. ubbcluj.ro For example, esters of adipic acid and citric acid are commonly used to plasticize polymers like polylactic acid (PLA). ubbcluj.ro The 2-ethylhexanoate group is also found in various metal organic precursors used in materials science, highlighting its role in modifying material properties. researchgate.net However, specific studies detailing the plasticizing efficiency of this compound are limited. Its primary function remains as a flame retardant, and any plasticizing effect would be a secondary benefit. Other potential additive functions could include influencing the viscosity and processing characteristics of the polymer melt.

Release Dynamics from Consumer Products and Materials

The release of flame retardants from consumer products is a subject of environmental and health interest. The migration of chemical compounds from packaging materials into food is influenced by factors such as the type of material, temperature, contact time, and the composition of the food. nih.gov Plasticizers, due to their nature of not being chemically bound to the polymer, are known to migrate from plastics. nih.gov

Regulatory Landscape and Policy Implications for Environmental Management

National and International Regulatory Frameworks (e.g., REACH, RoHS, TSCA)

The regulation of chemical substances is a critical aspect of environmental protection. Major international frameworks that govern the use and management of chemicals include the European Union's REACH and RoHS directives, and the United States' Toxic Substances Control Act (TSCA).

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)

Under the REACH regulation (EC) No 1907/2006, substances manufactured or imported into the EU in quantities of one tonne or more per year must be registered with the European Chemicals Agency (ECHA). While detailed registration information for 2,4,6-Tribromophenyl (B11824935) 2-ethylhexanoate (B8288628) is not publicly available on the ECHA website, its precursor, 2,4,6-tribromophenol (B41969) (TBP), is a registered substance. europa.eu TBP is manufactured in or imported to the European Economic Area at a rate of ≥ 100 to < 1 000 tonnes per year and is used at industrial sites in the manufacturing of polymers and plastic products. europa.eu The regulatory activities under REACH include evaluation, authorisation (for substances of very high concern), and restriction. europa.eu

RoHS (Restriction of Hazardous Substances)

The RoHS Directive (2011/65/EU) restricts the use of specific hazardous substances in electrical and electronic equipment. The list of restricted substances is found in Annex II of the directive. f2labs.com While some brominated flame retardants like polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) are restricted, there is no specific entry for 2,4,6-Tribromophenyl 2-ethylhexanoate in the current RoHS Annex II. f2labs.comipc.org The directive is periodically updated, and substances can be added to the restricted list. For instance, in May 2022, the European Commission proposed adding Tetrabromobisphenol A (TBBP-A) and medium-chain chlorinated paraffins (MCCPs) to the list, although this proposal was later withdrawn in December 2024. who.int

TSCA (Toxic Substances Control Act)

In the United States, the TSCA, administered by the Environmental Protection Agency (EPA), regulates the introduction of new or already existing chemicals. epa.govepa.gov Chemical substances manufactured or processed in the U.S. are listed on the TSCA Chemical Substance Inventory. epa.govepa.gov A search for this compound on the public TSCA inventory is necessary to determine its status. The EPA has the authority to issue Significant New Use Rules (SNURs) for chemicals, which would require notification to the EPA before the chemical can be manufactured or processed for a new use. nih.gov This allows the EPA to review the new use and implement any necessary restrictions. nih.gov

| Regulatory Framework | Status of this compound |

| REACH | No specific registration dossier is publicly available. Its precursor, 2,4,6-tribromophenol, is registered. europa.eu |

| RoHS | Not explicitly listed in Annex II of restricted substances. f2labs.com |

| TSCA | Status on the TSCA Inventory requires a specific search. No specific SNURs have been identified in the provided search results. |

Classification as Substances of Very High Concern (SVHC)

Substances with hazards that have serious and often irreversible effects on human health and the environment can be identified as Substances of Very High Concern (SVHCs) under REACH. Once a substance is identified as an SVHC, it is placed on the Candidate List. europa.eueuropa.eu This brings immediate obligations for suppliers of the substance, such as providing a safety data sheet. There is no indication from the available search results that this compound is currently on the ECHA's Candidate List of SVHCs for Authorisation. europa.euintertek.com

In contrast, other brominated compounds have been added to the Candidate List. For instance, in January 2023, 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] was added due to its very persistent and very bioaccumulative (vPvB) properties, and 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (Tetrabromobisphenol A) was added due to its carcinogenic properties. intertek.comapaengineering.com The inclusion of a substance on the Candidate List is the first step towards its potential inclusion in the Authorisation List (Annex XIV of REACH), which would mean it cannot be placed on the market or used after a given date without a specific authorisation. europa.eu

Persistence, Bioaccumulation, and Mobility (PBM) Assessment and Criteria (e.g., PBT/vPvM)

The assessment of a substance's potential for persistence, bioaccumulation, and toxicity (PBT) or its status as very persistent and very bioaccumulative (vPvB) is a key component of chemical regulation under REACH. rivm.nl The criteria for identifying PBT/vPvB substances are laid out in Annex XIII of the REACH Regulation. rivm.nlchemsafetypro.com

There is no specific PBT or vPvB assessment for this compound publicly available from ECHA. However, its precursor, 2,4,6-tribromophenol, has been subject to such assessments. europa.euumweltbundesamt.de A screening of 2,4,6-tribromophenol using QSAR methods has been conducted to identify potential PBT/vPvB properties. umweltbundesamt.de

The European Union has also introduced new hazard classes under the Classification, Labelling and Packaging (CLP) Regulation for PBT/vPvB and for persistent, mobile, and toxic (PMT) or very persistent and very mobile (vPvM) substances. wca-environment.com These new classifications have transition periods for implementation, with deadlines for new substances on the market starting from May 2025. wca-environment.com A PBT/vPvB assessment is already a requirement for substances registered under REACH at volumes of 10 tonnes or more per year. rivm.nlwca-environment.com

PBT/vPvB Criteria under REACH Annex XIII

| Property | PBT Criteria | vPvB Criteria |

| Persistence (P) | Half-life > 40d (freshwater), > 60d (marine water), > 120d (freshwater sediment), > 180d (marine sediment), > 120d (soil) | Half-life > 60d (fresh/marine water), > 180d (fresh/marine sediment), > 180d (soil) |

| Bioaccumulation (B) | Bioconcentration factor (BCF) > 2000 | BCF > 5000 |

| Toxicity (T) | Long-term NOEC or EC10 < 0.01 mg/L for marine or freshwater organisms; or classified as Carcinogenic, Mutagenic, or Toxic for Reproduction (CMR category 1A or 1B); or other evidence of chronic toxicity. | Not applicable |

Environmental Monitoring Programs and Risk Assessment Methodologies

Environmental monitoring programs are essential for understanding the presence and concentration of chemical substances in various environmental compartments. For brominated flame retardants, monitoring often includes matrices such as water, sediment, air, and biota. oecd.orgresearchgate.net

Risk assessment methodologies for chemicals like brominated flame retardants typically involve comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs). ecetoc.org This process is a fundamental part of the REACH framework. ecetoc.org Under TSCA, the EPA conducts risk evaluations to determine if a chemical substance presents an unreasonable risk to health or the environment under its conditions of use. federalregister.gov These evaluations are based on the best available science and consider reasonably available information. federalregister.gov A comprehensive risk assessment for this compound would require detailed data on its uses, exposure pathways, and toxicological properties, which are not currently available in the public domain based on the search results.

Policy Strategies for Source Reduction and Substitution of Brominated Flame Retardants

Growing concerns about the environmental and health impacts of some brominated flame retardants have led to policy strategies focused on source reduction and substitution. nih.govapha.org

Source Reduction

Source reduction strategies aim to minimize the release of hazardous substances into the environment. This can be achieved through various means, including:

Regulatory restrictions: Banning or restricting the use of certain BFRs, as seen with PBDEs and HBCD under the Stockholm Convention and in various national regulations. nih.gov

Improving waste management practices: Developing and implementing eco-efficient waste management options for products containing BFRs, such as incineration with energy recovery and chemical recycling to recover valuable components like bromine. youtube.com

Substitution

Substitution involves replacing hazardous chemicals with safer alternatives. This is a key principle of REACH, which encourages the replacement of SVHCs with suitable alternative substances or technologies. europa.eu The search for alternatives to regulated BFRs is ongoing, with a focus on halogen-free flame retardants, such as phosphorus-based and mineral-based compounds. europa.eu However, the suitability and safety of these alternatives must also be thoroughly assessed to avoid "regrettable substitution," where one hazardous chemical is replaced by another with similar or different harmful properties. electronics.org The development of sustainable flame-retardant solutions from waste materials is also an emerging area of research. mdpi.com The process of substitution in organic synthesis can be complex, involving various chemical reactions to replace one functional group with another. youtube.comfiveable.mestackexchange.comyoutube.com

Emerging Research Frontiers and Knowledge Gaps for 2,4,6 Tribromophenyl 2 Ethylhexanoate

Comprehensive Assessment of Degradation Products and Their Environmental Relevance

Understanding how 2,4,6-Tribromophenyl (B11824935) 2-ethylhexanoate (B8288628) breaks down in the environment is critical, as its degradation products may be more mobile, persistent, or toxic than the parent compound.

A primary degradation product of many brominated flame retardants is 2,4,6-tribromophenol (B41969) (TBP). nih.govresearchgate.net TBP itself is used as a flame retardant, pesticide, and fungicide, and is also produced naturally by some marine organisms. nih.govresearchgate.net Its ubiquitous presence in the environment is a result of these multiple sources. nih.govresearchgate.net Studies have detected TBP in various environmental matrices, including water, soil, sediment, and even house dust. nih.govnih.gov

The environmental concern is that new flame retardants, like TBEH, can degrade into TBP, ensuring that this compound will remain environmentally relevant for years to come. nih.govresearchgate.net The toxicity of TBP is a growing concern, with studies indicating potential for neurological, reproductive, and developmental effects, as well as endocrine disruption in aquatic and terrestrial organisms. researchgate.netnih.gov For example, low concentrations of TBP have been shown to pose a risk to the South American silver catfish, causing malformations and signs of oxidative stress and neurotoxicity. nih.gov

A significant knowledge gap exists regarding the complete degradation pathway of TBEH and other novel flame retardants. nih.gov It is unclear what other degradation products may be formed and what their environmental fate and toxicity might be. nih.govresearchgate.net For instance, the role of isomers like 2,4,5-tribromophenol (B77500) and other breakdown products such as 2,4-dibromophenol (B41371) is not well understood. nih.govresearchgate.net

Refinement of Analytical Techniques for Ultra-Trace Detection and Untargeted Screening

The detection and quantification of emerging contaminants like TBEH, which are often present at very low concentrations, present a significant analytical challenge. iwaponline.comoaepublish.com

Current and Developing Techniques:

Advanced Chromatographic and Spectroscopic Methods: Techniques such as gas chromatography-mass spectrometry (GC-MS) and particularly gas chromatography-high resolution-mass spectrometry (GC-HRMS) are crucial for detecting and measuring trace levels of these compounds. digitellinc.com Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers enhanced separation capabilities for complex environmental samples. digitellinc.com

Untargeted Screening: There is a move beyond looking for specific, known contaminants (targeted analysis) towards untargeted screening. iwaponline.com This approach aims to identify a broader range of known and unknown chemicals present in a sample, which is essential for discovering novel degradation products and other co-contaminants. frontiersin.orgnih.gov

Improved Extraction and Sample Preparation: The development of more efficient extraction techniques, such as Vacuum-Assisted Sorbent Extraction (VASE), is improving the ability to isolate and concentrate trace contaminants from various matrices. digitellinc.com

Knowledge Gaps: A major challenge is the lack of analytical standards and mass spectral library data for many novel flame retardants and their predicted metabolites. frontiersin.orgnih.govjohnshopkins.edu The vast majority of these compounds are not present in current spectral databases, which hinders their identification in untargeted studies. frontiersin.orgnih.govjohnshopkins.edu Developing integrated analytical approaches that combine sensitive detection methods with biological assays is a key frontier for not only identifying contaminants but also assessing their potential impact. iwaponline.com

Advanced Ecotoxicological Modeling and In Silico Predictions

Given the vast number of emerging chemicals, it is impractical to perform comprehensive toxicological testing on all of them. In silico (computer-based) methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are becoming indispensable tools for predicting the potential toxicity of compounds like TBEH. acs.orgacs.org

QSAR Modeling: QSAR models are statistical models that relate the chemical structure of a compound to its biological activity (e.g., toxicity). nih.gov They are used to:

Predict the endocrine-disrupting potential of brominated flame retardants. acs.orgacs.orgnih.gov

Fill data gaps where experimental data is lacking. acs.orgacs.org

Screen chemicals for potential hazards and help design safer alternatives. nih.gov

For example, QSAR models have been developed to predict various endocrine disruption endpoints for a large set of BFRs, including their metabolites. acs.org These models, developed according to OECD principles for regulatory acceptance, can serve as simple tools for screening and characterization. acs.orgnih.gov A recent QSAR model for novel brominated flame retardants suggested that molecular surface area could be a key factor in determining developmental neurotoxicity in zebrafish larvae. nih.gov

Knowledge Gaps: The predictive power of QSAR models is limited by the availability and quality of the experimental data used to train them. acs.orgacs.org A significant challenge is defining the "applicability domain" of a model—the range of chemical structures for which the model can make reliable predictions. acs.orgacs.org Furthermore, while these models can predict potential hazards, they need to be continuously validated and refined with new experimental data to improve their accuracy and regulatory acceptance. frontiersin.orgnih.govjohnshopkins.edu The metabolic breakdown products of flame retardants, which may themselves be toxic, are often not included in these models, representing a critical gap. frontiersin.orgnih.govjohnshopkins.edu

Integration of Omics Technologies in Environmental Toxicology Studies

Omics technologies (transcriptomics, proteomics, and metabolomics) are revolutionizing toxicology by providing a holistic view of the molecular responses of an organism to chemical exposure. nih.govresearchgate.net

Transcriptomics studies the expression of all genes (the transcriptome) in an organism at a given time, revealing which genes are turned on or off in response to a stressor. nih.gov

Proteomics analyzes the entire set of proteins (the proteome), which are the functional molecules in the cell. nih.gov

Metabolomics investigates the complete set of small-molecule metabolites, providing a snapshot of the organism's metabolic state. nih.gov

By integrating these approaches, researchers can identify the molecular initiating events of toxicity, understand the mechanisms of action of chemicals like TBEH, and develop sensitive biomarkers for early detection of environmental stress. nih.govnih.govdaneshyari.com This can help link molecular changes to adverse outcomes at the organism and population levels, a concept central to the Adverse Outcome Pathway (AOP) framework. daneshyari.comresearchgate.net For instance, combining transcriptomics and proteomics has been used to refine AOPs for pesticides. researchgate.net

Knowledge Gaps: The application of omics in ecotoxicology is still a developing field. nih.govdaneshyari.com A major challenge is the sheer volume and complexity of the data generated, which requires sophisticated bioinformatic tools for analysis and interpretation. nih.gov Linking the observed molecular changes to specific, adverse health effects in an organism is another significant hurdle. researchgate.netnih.gov While omics can show that a cell is responding to a chemical, it does not always mean that the organism will be harmed. researchgate.net Further research is needed to bridge the gap between molecular responses and ecologically relevant endpoints like growth, reproduction, and survival. nih.gov

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 2,4,6-Tribromophenyl 2-ethylhexanoate, and how can structural purity be verified?